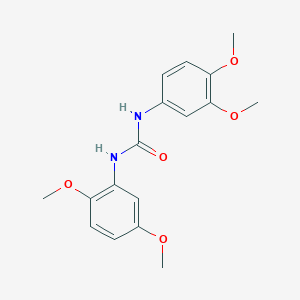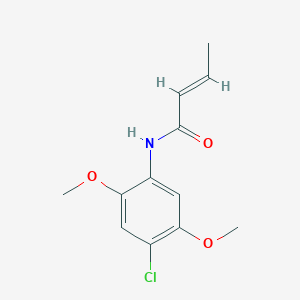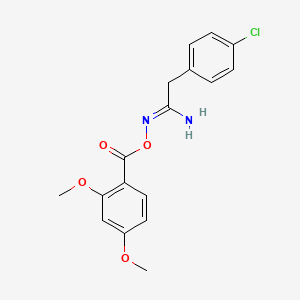![molecular formula C14H21BrN2O B5828712 4-BROMO-2-[(4-ISOPROPYLPIPERAZIN-1-YL)METHYL]PHENOL](/img/structure/B5828712.png)
4-BROMO-2-[(4-ISOPROPYLPIPERAZIN-1-YL)METHYL]PHENOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BROMO-2-[(4-ISOPROPYLPIPERAZIN-1-YL)METHYL]PHENOL is a synthetic organic compound that belongs to the class of phenols It features a bromine atom at the 4-position and a piperazine moiety substituted with an isopropyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(4-ISOPROPYLPIPERAZIN-1-YL)METHYL]PHENOL typically involves the following steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-methylphenol.
Piperazine Substitution: The brominated phenol is then reacted with 4-isopropylpiperazine in the presence of a base such as potassium carbonate. This step involves nucleophilic substitution, where the piperazine moiety replaces the bromine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-BROMO-2-[(4-ISOPROPYLPIPERAZIN-1-YL)METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2-[(4-ISOPROPYLPIPERAZIN-1-YL)METHYL]PHENOL.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-BROMO-2-[(4-ISOPROPYLPIPERAZIN-1-YL)METHYL]PHENOL has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-BROMO-2-[(4-ISOPROPYLPIPERAZIN-1-YL)METHYL]PHENOL involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, modulating their activity. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-BROMO-2-[(4-PHENYL-1-PIPERAZINYL)IMINO]METHYL]PHENOL
- 4-BROMO-2-[(4-(2-CHLORO-BENZYL)-PIPERAZIN-1-YLIMINO)-METHYL]-PHENOL
Uniqueness
4-BROMO-2-[(4-ISOPROPYLPIPERAZIN-1-YL)METHYL]PHENOL is unique due to the presence of the isopropyl group on the piperazine moiety, which can influence its steric and electronic properties
Propriétés
IUPAC Name |
4-bromo-2-[(4-propan-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-11(2)17-7-5-16(6-8-17)10-12-9-13(15)3-4-14(12)18/h3-4,9,11,18H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSINRKXHAOSOKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-({[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL](/img/structure/B5828629.png)
![2-[(5,6-difluoro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B5828634.png)
![2-methoxy-5-[3-methoxy-2-(methoxycarbonyl)-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B5828637.png)
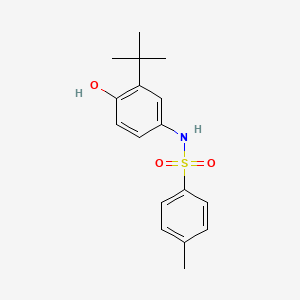
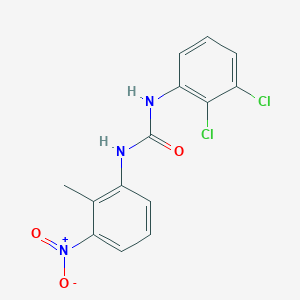
![N-(3-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5828645.png)
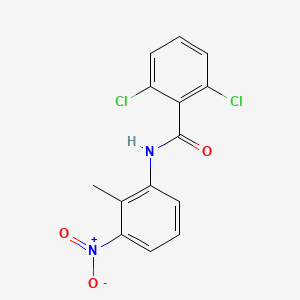
![N-[(4-fluorophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B5828656.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine](/img/structure/B5828694.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B5828700.png)
